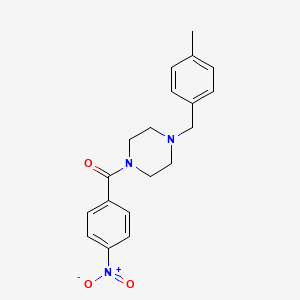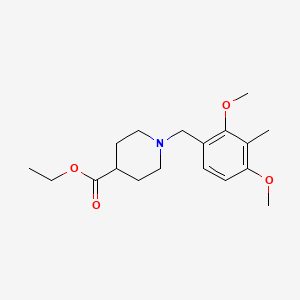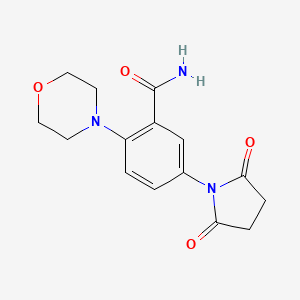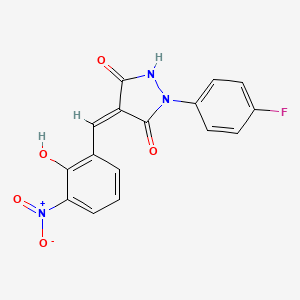![molecular formula C17H13N3O3 B5853068 methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate, also known as QMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. QMAB is a member of the quinoxaline family and is synthesized through a specific method.
作用機序
The mechanism of action of methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer therapy, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antimicrobial activity, this compound has been shown to disrupt bacterial and fungal cell membranes, leading to cell death. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
実験室実験の利点と制限
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high yield and purity, as well as its diverse applications. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate research, including the development of novel cancer therapies, the identification of new antimicrobial agents, and the exploration of this compound's potential in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. While this compound has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 6-nitroquinoxaline-2,3-dione in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to produce this compound. This synthesis method has been optimized for high yield and purity, making this compound a viable option for scientific research applications.
科学的研究の応用
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
methyl 4-(quinoxaline-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)11-2-5-13(6-3-11)20-16(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXACPHIPZCDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)


![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)


